molecular formula C23H21N3O2S3 B14954533 3-isobutyl-5-{(Z)-1-[7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

3-isobutyl-5-{(Z)-1-[7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B14954533
M. Wt: 467.6 g/mol
InChI Key: JOFQUFJKSOSCHE-WQRHYEAKSA-N
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Description

“3-isobutyl-5-{(Z)-1-[7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” is a complex organic compound that features a thiazolanone core structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolanone ring and the introduction of various substituents. Typical synthetic routes may involve:

    Formation of the thiazolanone ring: This could be achieved through cyclization reactions involving thiourea and appropriate carbonyl compounds.

    Introduction of substituents: Various substituents such as isobutyl, phenylsulfanyl, and pyrido[1,2-a]pyrimidinyl groups may be introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would need to be optimized for yield and purity, often involving:

    Catalysts: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the oxidation state of sulfur or nitrogen atoms.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or aryl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe for biological pathways.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular targets: Binding to specific proteins or enzymes.

    Pathways involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar core structure but different substituents.

    Pyrido[1,2-a]pyrimidines: Compounds with a similar heterocyclic structure.

Uniqueness

The uniqueness of “3-isobutyl-5-{(Z)-1-[7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” lies in its specific combination of substituents and the potential biological activities they confer.

Properties

Molecular Formula

C23H21N3O2S3

Molecular Weight

467.6 g/mol

IUPAC Name

(5Z)-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3O2S3/c1-14(2)12-26-22(28)18(31-23(26)29)11-17-20(30-16-7-5-4-6-8-16)24-19-10-9-15(3)13-25(19)21(17)27/h4-11,13-14H,12H2,1-3H3/b18-11-

InChI Key

JOFQUFJKSOSCHE-WQRHYEAKSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)SC4=CC=CC=C4)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)SC4=CC=CC=C4)C=C1

Origin of Product

United States

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